molecular formula C25H18FN3O3S B3016530 N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-21-5

N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B3016530
CAS RN: 895649-21-5
M. Wt: 459.5
InChI Key: FAVUOHAVDLAKSI-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a structurally complex molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as mentioned in the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides . The synthesis process typically includes several steps, such as the formation of intermediate compounds, which are then further reacted to introduce additional functional groups and achieve the desired molecular complexity.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple rings, including aromatic rings and heterocycles, as well as various substituents like fluorine atoms and acetamide groups. The presence of these groups can significantly influence the molecule's binding affinity and selectivity towards biological targets, such as kinases .

Chemical Reactions Analysis

Compounds similar to the one are likely to undergo chemical reactions typical for their functional groups. For instance, the acetamide group could be involved in hydrolysis reactions, while the aromatic fluorine might participate in nucleophilic aromatic substitution reactions under certain conditions. The thiazole ring, as seen in the thiazolyl N-benzyl-substituted acetamide derivatives, is a key structural feature that can impact the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms can increase the compound's lipophilicity, which may affect its ability to penetrate cell membranes. The heterocyclic components and the acetamide linkage can impact the molecule's stability, solubility, and overall reactivity. The specific properties of N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide would need to be determined experimentally, but insights can be drawn from related compounds .

Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds with structural similarities to the query have been synthesized for use in Positron Emission Tomography (PET) imaging. For example, derivatives with selective ligand properties for the translocator protein (18 kDa) have been reported, indicating the potential of fluorinated compounds in diagnostic imaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anti-inflammatory and Anticancer Activities

Several studies have focused on the synthesis of novel compounds with anti-inflammatory and anticancer activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl) have shown significant anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013). Furthermore, fluoro-substituted benzopyrans have been tested against human cancer cell lines, showing anticancer activity at low concentrations (Hammam et al., 2005).

Src Kinase Inhibition and Anticancer Activity

N-benzyl-substituted acetamide derivatives containing fluorine atoms have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the utility of these compounds in developing cancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Research on thienopyrimidine linked rhodanine derivatives has revealed compounds with potent antibacterial and antifungal activities, showcasing the potential of fluorinated compounds in addressing microbial resistance (Kerru et al., 2019).

Antiviral and Molecular Docking Studies

Investigations into the structure, molecular docking, and antiviral activities of fluorophenylacetamide derivatives have provided insights into their potential as antiviral agents, particularly against COVID-19 (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-8-2-6-12-19(15)29-24(31)23-22(16-9-3-7-13-20(16)32-23)28-25(29)33-14-21(30)27-18-11-5-4-10-17(18)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVUOHAVDLAKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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